molecular formula C11H14N2O B087115 Benzoylpiperazine CAS No. 13754-38-6

Benzoylpiperazine

Cat. No. B087115
CAS RN: 13754-38-6
M. Wt: 190.24 g/mol
InChI Key: VUNXBQRNMNVUMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis and Molecular Docking Studies : Desai et al. (2019) synthesized novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde and characterized its structure using spectroscopic techniques and X-Ray diffraction studies. They also performed molecular docking studies to understand the binding mode of the compound with specific target proteins (Desai et al., 2019).

Molecular Structure Analysis

  • Crystal Structure and Molecular Geometry : The study by Desai et al. (2019) provides insights into the molecular structure of benzoylpiperazine derivatives, revealing specific dihedral angles and twisting due to the bulky piperazinyl group (Desai et al., 2019).

Chemical Reactions and Properties

  • Oxidation Behavior : Petride et al. (2006) investigated the oxidation of various benzoylpiperazine derivatives, including 1-benzoyl-4-benzylpiperazine, with RuO4. This study provides insights into the chemical reactions and properties of benzoylpiperazine under oxidation conditions (Petride et al., 2006).

Physical Properties Analysis

  • Thermodynamic and Computational Analysis : Abbu et al. (2019) performed a comprehensive study on the charge transfer complex of 1-benzoylpiperazine, including thermodynamic parameters and computational DFT analysis. This research sheds light on the physical properties of benzoylpiperazine (Abbu et al., 2019).

Chemical Properties Analysis

  • Charge Transfer Complex Formation : The research by Abbu et al. (2019) and Venkatesh et al. (2019) also highlights the chemical properties of benzoylpiperazine, especially in the context of charge transfer interactions and complex formation (Venkatesh et al., 2019).

Scientific Research Applications

Synthesis of Nootropic Sunifiram

  • Scientific Field : Medicinal Chemistry
  • Application Summary : N-Benzoylpiperazine is an important intermediate in the synthesis of the novel nootropic Sunifiram . Sunifiram is used for the treatment of age-related neurodegenerative pathologies, such as Alzheimer’s disease and other forms of dementia .
  • Methods of Application : The condensation amidation of piperazine with benzoic acid was carried out in a continuous flow microreactor system . The kinetics of the reaction were studied using HATU as a coupling reagent . A kinetic model was established, and all the reaction kinetics parameters, including the reaction order of each reactant, rate constants, pre-exponential factors, and activation energies, were acquired .
  • Results : Under the condition of using equivalent piperazine, 95.6% of selectivity and 91.2% of yield were obtained in the microreactor within 50 seconds . When cyclopropanecarboxylic acid was used as an acylating agent, 92.8% of selectivity and 86.1% of yield were obtained .

Molecular Imprinting

  • Scientific Field : Molecular Biophysics
  • Application Summary : Molecularly imprinted polymers (MIPs) for benzylpiperazine (BZP), an illicit designer drug, were developed .
  • Methods of Application : Both self-assembly and semi-covalent approaches were used to develop the MIPs . The highest performing self-assembly MIPs resulted from methacrylic acid as the functional monomer (FM), ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers, and chloroform as the porogen and rebinding solvent .
  • Results : The semi-covalent polymers showed a stronger affinity for BZP (significantly lower Kd values and higher imprinting factors) and faster uptake than the self-assembly systems . Both approaches have comparable cross-reactivity and selectivity . EGDMA-based self-assembly MIPs displayed a greater imprinting effect than TRIM-based MIPs, while the TRIM-based semi-covalent MIP outperformed its EGDMA-based equivalent .

Recreational Drug

  • Scientific Field : Pharmacology
  • Application Summary : Benzylpiperazine (BZP) is often used as a recreational drug and is known to have euphoriant and stimulant properties .
  • Methods of Application : BZP is usually administered orally, intravenously, or through insufflation .
  • Results : Several studies conducted between 2000 and 2011 found that the effects of BZP are similar to amphetamine, although BZP’s dosage is roughly 10 times higher by weight . Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures .

Antidepressant Medication

  • Scientific Field : Psychopharmacology
  • Application Summary : BZP was investigated as a potential antidepressant medication in the 1970s .
  • Methods of Application : The specific methods of application for this use are not detailed in the available literature .
  • Results : The study was rejected when research reported that BZP had amphetamine-like effects and was liable to abuse . The study suggested that BZP "should be placed under statutory control similar to those regulating the use of amphetamine" .

Positive Inotropic Agents

  • Scientific Field : Pharmacology
  • Application Summary : Benzylpiperazine has been used in the synthesis of [1,2,4]triazolo[4,3-a] quinoxaline derivatives, which are being investigated as potential positive inotropic agents . These agents increase the strength of heart muscle contractions.
  • Methods of Application : The specific methods of application for this use are not detailed in the available literature .
  • Results : The positive inotropic activities of these compounds were evaluated by measuring left atrial stroke volume in isolated rabbit heart preparations .

Antihelminthic Agent

  • Scientific Field : Veterinary Medicine
  • Application Summary : Benzylpiperazine was originally synthesized as a potential antihelminthic (anti-parasitic) agent for use in farm animals .
  • Methods of Application : The specific methods of application for this use are not detailed in the available literature .
  • Results : It was discovered that BZP had side effects and was largely abandoned as a worm treatment .

Safety And Hazards

BZP may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

phenyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNXBQRNMNVUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354043
Record name 1-Benzoylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperazine

CAS RN

13754-38-6
Record name 1-Benzoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzoylpiperazine
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Synthesis routes and methods I

Procedure details

Mono-benzoylation of unsymmetric substituted piperazines could be achieved by using one of the following procedures (Scheme 57), in which all the methods were exemplified by mono-alkyl substituted piperazines. (a) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by the addition of benzoyl chloride at room temperature to afford a mixture of two regioisomers, which could be separated by chromatography (Wang et al, Ref. 89 and 90(b), Scheme 58 eq. 06); (b) Benzoic acid was converted to its pentafluorophenyl ester, and then further reaction with 2-alkylpiperazine to provide the mono-benzoylpiperazines with the benzoyl group at the less hindered nitrogen (Adamczyk et al, Ref. 90(a), Scheme 58, eq. 07); (c) A mixture of piperazine and methyl benzoate was treated with dialkylaluminum chloride in methylene chloride for 2-4 days to yield the mono-benzoylpiperazine with the benzoyl group at the less hindered nitrogen (Scheme 58 eq. 08); (d) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by subsequent addition of triethylsilyl chloride and benzoyl chloride in THF at room temperature to afford mono-benzoylpiperazines with the benzoyl group at the more hindered nitrogen (Wang et al, Ref. 90(b), Scheme 58, eq. 09).
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dialkylaluminum chloride
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

This was similarly prepared from benzoic acid (5.02 g) and 1-(tert-butoxycarbonyl)piperazine (7.66 g) and the title compound was isolated as a white solid (7.7 g, 82%). LCMS: Rt 0.51 min; m/z 191 (MH+).
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5.02 g
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7.66 g
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Yield
82%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-methylpiperazine (10.0 g, 0.1 mol) in dry CH2Cl2 (500 ml) under argon was added a solution of 1.0 M Me2AlCl or Et2AlCl in hexanes (100 ml, 0.1 mmol) and methyl benzoate (12.4 ml, 0.1 mmol) at room temperature. The reaction mixture was then stirred for 2 days before 2N NaOH (200 ml) was added. Aqueous layer was extracted with EtOAc (3×100 ml). The combined organic layer was dried over MgSO4 and concentration of solution provided 20.0 g of crude product (98%), with was pure enough for the further reactions.
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10 g
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hexanes
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100 mL
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12.4 mL
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500 mL
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200 mL
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98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
359
Citations
DP Katz, M Majrashi, S Ramesh… - Toxicology …, 2018 - Taylor & Francis
… benzoylpiperazine) have not been elucidated. Here, piperazine derivatives (benzylpiperazine and benzoylpiperazine) … of benzylpiperazine and benzoylpiperazine on the generation of …
Number of citations: 13 www.tandfonline.com
Z Sahin, M Ertas, C Bender, EF Bülbül… - Drug Development …, 2018 - Wiley Online Library
Hit, Lead & Candidate Discovery After acetylcholine is released into the synaptic cleft, it is reabsorbed or deactivated by acetylcholinesterase (AChE). Studies on Alzheimer's disease (…
Number of citations: 26 onlinelibrary.wiley.com
P Gee, LJ Schep - Novel Psychoactive Substances, 2022 - Elsevier
The piperazine derivatives include 1-benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP) and 1-(4-methoxyphenyl) piperazine …
Number of citations: 1 www.sciencedirect.com
N Venkatesh, B Naveen, A Venugopal, G Suresh… - Journal of Molecular …, 2019 - Elsevier
A new charge transfer (CT) complex is formed between the n- and π -donor 1-Benzoylpiperazine (1-BNZP) with π - acceptor p-chloranil (CHL). The CT-interaction is characterized in the …
Number of citations: 34 www.sciencedirect.com
KM Abdel‐Hay, J DeRuiter… - Drug Testing and …, 2012 - Wiley Online Library
Three‐ring substituted methylbenzylpiperazines (MBPs) and their isobaric benzoylpiperazine (BNZP) have equal mass and many common mass spectral fragment ions. The mass …
V Abbu, V Nampally, N Baindla, P Tigulla - Journal of Solution Chemistry, 2019 - Springer
This research discusses the charge transfer (CT) complex of 1-benzoylpiperazine (1-BP) as a donor with the π-acceptor of 2, 3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) which has …
Number of citations: 29 link.springer.com
DJ Strub, K Sałat, T Librowski, S Lochyński… - Pharmacological …, 2016 - Elsevier
Background Anxiety-related disorders are among the most common mental illnesses in the world for which benzodiazepines, buspirone and antidepressant drugs remain the first-line …
Number of citations: 2 www.sciencedirect.com
MI Dorokhova, EN Alekseeva, IA Kuznetsova… - Pharmaceutical …, 1974 - Springer
… , but as the initial monoacylpiperazine we selected 1-benzoylpiperazine (II) [9]. Our selection … acids it decomposes into formaldehyde and the corresponding salt of l-benzoylpiperazine. …
Number of citations: 6 link.springer.com
XK Liu, LX Ma, ZY Wei, X Cui, S Zhan, XM Yin, HR Piao - Molecules, 2017 - mdpi.com
In an attempt to search for more potent positive inotropic agents, two series of [1,2,4]triazolo[4,3-a] quinoxaline derivatives bearing substituted benzylpiperazine and benzoylpiperazine …
Number of citations: 5 www.mdpi.com
Y Wang, J Li, J Tan, B Yang, Y Quan… - Journal of Medicinal …, 2022 - ACS Publications
… Meanwhile, greatly weakened and even loss of biological activities was observed for benzoylpiperazine derivatives (10–12). This confirmed the effect of the spatial occupation of the …
Number of citations: 1 pubs.acs.org

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